molecular formula C15H16N2O5S B254386 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one

6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one

Cat. No. B254386
M. Wt: 336.4 g/mol
InChI Key: DLGRTBVJMPHTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological experiments to maintain a constant pH. PIPES is a sulfonate buffer that is used in various applications, including protein purification, enzyme assays, and cell culture.

Scientific Research Applications

6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is widely used in scientific research as a buffering agent. It is particularly useful in biological experiments because it has a pKa of 7.5, which is close to the physiological pH of 7.4. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is commonly used in protein purification, enzyme assays, and cell culture. It is also used in electrophysiology experiments to maintain a constant pH in the recording chamber.

Mechanism of Action

6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa of 7.5, which means that at pH values close to 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one exists in both its protonated and deprotonated forms. As the pH deviates from 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one will either accept or donate protons to maintain a constant pH.
Biochemical and Physiological Effects:
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a buffering agent in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is its ability to maintain a constant pH in biological experiments. It is also relatively inexpensive and easy to prepare. However, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one can also interfere with some analytical techniques, such as UV spectroscopy, due to its strong absorbance at 280 nm.

Future Directions

There are several future directions for research involving 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one. One area of research is the development of new buffering agents that are more suitable for specific experimental conditions. Another area of research is the use of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one in combination with other buffering agents to create custom buffer systems. Additionally, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one could be used in the development of new drug delivery systems or as a component in the synthesis of new pharmaceutical compounds.

Synthesis Methods

The synthesis of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one involves the reaction of 4-acetylpiperazine with 2-hydroxybenzaldehyde in the presence of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is typically high, and the purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.

properties

Product Name

6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-acetylpiperazin-1-yl)sulfonylchromen-2-one

InChI

InChI=1S/C15H16N2O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-3-4-14-12(10-13)2-5-15(19)22-14/h2-5,10H,6-9H2,1H3

InChI Key

DLGRTBVJMPHTEO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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